molecular formula C15H13BrN2OS B8497151 2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine

2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine

Cat. No. B8497151
M. Wt: 349.2 g/mol
InChI Key: GJNWNTFJUJAQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine is a useful research compound. Its molecular formula is C15H13BrN2OS and its molecular weight is 349.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine

Molecular Formula

C15H13BrN2OS

Molecular Weight

349.2 g/mol

IUPAC Name

2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-4-amine

InChI

InChI=1S/C15H13BrN2OS/c1-8-6-11(17)13-12(14(16)20-15(13)18-8)9-4-3-5-10(7-9)19-2/h3-7H,1-2H3,(H2,17,18)

InChI Key

GJNWNTFJUJAQSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)Br)C3=CC(=CC=C3)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Alternatively, 4-amino-2-bromo-6-methyl-3-[3-(methyloxy)-phenyl]thieno-[2,3-b]pyridine-5-carboxylic acid (856 mg, 2.177 mmol) (Description 16) in diphenyl ether (8 mL, 50.3 mmol) was heated at 200° C. for 4.5 h and stand at RT overnight for 16 h. The mixture was purified by chromatography on silica gel, eluting with a gradient of 0-100% ethyl acetate in cyclohexane, to give the title compound (471 mg).
Quantity
8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-amino-2-bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine-5-carboxylic acid (400 mg, 1.017 mmol) (Description 16), copper (194 mg, 3.05 mmol) and quinoline (3 mL, 25.3 mmol) was heated in a microwave at 180° C. for 30 min and then 190° C. for 30 min. After cooling to RT, the mixture was purified by chromatography on silica gel, eluting with a gradient of 40-60% ethyl acetate in cyclohexane, to give the title compound (214 mg). LCMS (A) m/z: 349/351 [M+1]+, Rt 1.08 min (acidic).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One

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